Cas no 478081-20-8 (ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate)

Ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate is a specialized heterocyclic compound featuring a pyridoindole core functionalized with a cyano group and an ethoxycarbonylmethoxy side chain. Its molecular structure offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry. The presence of the cyano group enhances reactivity, enabling further derivatization, while the ester moiety provides a handle for modifications. This compound is valued for its potential as a building block in the development of bioactive molecules or functional materials. Its stability and well-defined reactivity profile make it suitable for controlled synthetic transformations, supporting research in medicinal chemistry and advanced material design.
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate structure
478081-20-8 structure
Product name:ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
CAS No:478081-20-8
MF:
MW:
CID:4653706

ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate

ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618945-1mg
Ethyl 2-((10-cyanopyrido[1,2-a]indol-3-yl)oxy)acetate
478081-20-8 98%
1mg
¥436.00 2024-05-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00943958-1g
Ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 90%
1g
¥4193.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618945-5mg
Ethyl 2-((10-cyanopyrido[1,2-a]indol-3-yl)oxy)acetate
478081-20-8 98%
5mg
¥672.00 2024-05-12
A2B Chem LLC
AI84930-1g
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI84930-10mg
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI84930-5mg
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI84930-1mg
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI84930-500mg
ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate
478081-20-8 >90%
500mg
$720.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618945-10mg
Ethyl 2-((10-cyanopyrido[1,2-a]indol-3-yl)oxy)acetate
478081-20-8 98%
10mg
¥872.00 2024-05-12

Additional information on ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate

Ethyl 2-({10-Cyanopyrido[1,2-a]indol-3-yl}oxy)acetate: A Comprehensive Overview

Ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate, with the CAS number 478081-20-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrido[1,2-a]indole core with a cyanomethyl group and an ethoxyacetyl substituent. The molecule's structure has been extensively studied for its potential applications in drug design and as a building block in advanced chemical synthesis.

The pyrido[1,2-a]indole framework is a heterocyclic system that has been extensively explored in medicinal chemistry due to its potential to bind to various biological targets. Recent studies have highlighted the importance of such frameworks in the development of kinase inhibitors and other therapeutic agents. Ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate's structure incorporates a cyanomethyl group at the 10-position of the pyrido[1,2-a]indole ring system, which introduces additional electronic and steric properties that may enhance its bioactivity.

One of the key aspects of this compound is its versatility in synthetic chemistry. The ethoxyacetyl group attached to the oxygen atom at the 3-position of the pyrido[1,2-a]indole ring provides a site for further functionalization. This feature makes ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate an ideal precursor for constructing more complex molecules with tailored biological activities. Researchers have utilized this compound as a starting material for synthesizing various derivatives that target specific cellular pathways.

Recent advancements in computational chemistry have enabled detailed studies of ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate's electronic properties and molecular interactions. These studies have provided insights into how the compound interacts with biological systems at the molecular level. For instance, molecular docking simulations have revealed potential binding modes of this compound with key enzymes involved in cancer progression and inflammation.

The synthesis of ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate involves a multi-step process that typically begins with the preparation of the pyrido[1,2-a]indole core. This is followed by cyanation at the 10-position and subsequent alkoxylation to introduce the ethoxyacetyl group. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production in research settings.

In terms of biological activity, ethyl 2-({10-cyanopyrido[1,2-a]indol-3-yl}oxy)acetate has shown promising results in preliminary assays targeting protein kinases. Kinase inhibitors are critical in cancer therapy due to their ability to block signaling pathways that promote tumor growth and metastasis. The compound's ability to inhibit specific kinases suggests its potential as a lead molecule for developing novel anti-cancer agents.

Moreover, recent studies have explored the role of this compound in modulating other cellular processes such as apoptosis and angiogenesis. These findings underscore its broad applicability in drug discovery efforts aimed at addressing various diseases beyond cancer. The compound's structural flexibility also allows for further modifications to enhance its pharmacokinetic properties, such as improving bioavailability and reducing toxicity.

Ethical considerations in chemical research are paramount when working with compounds like ethyl 2-{(10-cyanopyrido[1,2-a]indol)-3-yloxy}acetate. Researchers must adhere to strict safety protocols to ensure minimal environmental impact and prevent exposure risks during synthesis and testing phases.

In conclusion, ethyl 2-{(pyrido[1,2-a]inden)-3-yloxy}acetate represents a significant advancement in organic chemistry with promising therapeutic applications. Its unique structure and versatile synthetic properties make it an invaluable tool for researchers in their quest to develop innovative medicines. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of modern drug discovery efforts.

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